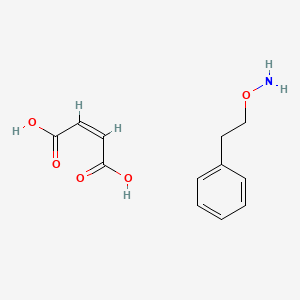

O-Phenethylhydroxylamine maleate

説明

O-Phenethylhydroxylamine maleate (CAS 96651-33-1) is a hydroxylamine derivative in which the hydroxylamine moiety is conjugated with a phenethyl group and stabilized as a maleate salt. Its molecular formula is C₈H₁₁NO·C₄H₄O₄, combining the hydroxylamine-phenethyl base (C₈H₁₁NO) with maleic acid (C₄H₄O₄). The InChIKey WFLUIYGESVJTQX-BTJKTKAUSA-N and structural connectivity data confirm a branched amine-oxygen backbone with aromatic and carboxylate functionalities . The compound is likely utilized in pharmaceutical or analytical contexts due to its salt form, which enhances stability and solubility compared to free bases.

特性

CAS番号 |

96651-33-1 |

|---|---|

分子式 |

C12H15NO5 |

分子量 |

253.25 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;O-(2-phenylethyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO.C4H4O4/c9-10-7-6-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8/h1-5H,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChIキー |

WFLUIYGESVJTQX-BTJKTKAUSA-N |

異性体SMILES |

C1=CC=C(C=C1)CCON.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

C1=CC=C(C=C1)CCON.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

O-Phenethylhydroxylamine maleate can be synthesized through several methods. One common method involves the reaction of phenethylamine with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of O-Phenethylhydroxylamine maleate often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反応の分析

Types of Reactions

O-Phenethylhydroxylamine maleate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives. These products have significant applications in organic synthesis and pharmaceutical development .

科学的研究の応用

O-Phenethylhydroxylamine maleate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: O-Phenethylhydroxylamine maleate is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of O-Phenethylhydroxylamine maleate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Similar Compounds

The following table compares O-Phenethylhydroxylamine maleate with structurally or functionally related compounds, emphasizing molecular features, salt forms, and applications:

Key Findings:

Salt Form Impact : Maleate salts (e.g., O-Phenethylhydroxylamine, mepyramine, fluvoxamine) generally exhibit moderate solubility and stability. In contrast, hydrochloride salts (e.g., Phenyramidol Hydrochloride) offer higher aqueous solubility, critical for injectable formulations .

Self-Association Behavior : Maleate salts like mepyramine and chlorpheniramine undergo step-wise association in solution rather than micellization, which may influence formulation strategies for O-Phenethylhydroxylamine maleate .

Structural Diversity : Unlike Phenytoin (a hydantoin derivative) or Fluvoxamine (an SSRI with a trifluoromethyl group), O-Phenethylhydroxylamine maleate lacks heterocyclic rings, suggesting distinct target interactions .

Regulatory Status : Several analogs (e.g., Phenyramidol, Fluvoxamine) are established reference standards or therapeutics, implying O-Phenethylhydroxylamine maleate may serve analytical or niche therapeutic roles .

Research and Regulatory Considerations

- Physicochemical Properties : Maleate salts are preferred for compounds requiring pH-dependent solubility, as maleic acid’s dual carboxylate groups enable buffering in formulations. This contrasts with oxalate or hydrochloride salts, which may precipitate at physiological pH .

- Analytical Utility : Compounds like Phenyramidol Hydrochloride and Fluvoxamine maleate are used as reference standards in HPLC and mass spectrometry, suggesting O-Phenethylhydroxylamine maleate could be similarly employed for quality control .

- Safety and Efficacy: While Phenytoin and Fluvoxamine have well-documented clinical profiles, O-Phenethylhydroxylamine maleate’s pharmacological data remain sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。